molecular formula C21H21N5O B2495884 (E)-1-(4-(6-(1H-吡咯-1-基)吡啶并[3,4-d]嘧啶-3-基)哌嗪-1-基)-3-苯基丙-2-烯-1-酮 CAS No. 1396891-77-2

(E)-1-(4-(6-(1H-吡咯-1-基)吡啶并[3,4-d]嘧啶-3-基)哌嗪-1-基)-3-苯基丙-2-烯-1-酮

货号 B2495884
CAS 编号: 1396891-77-2
分子量: 359.433
InChI 键: BEKDQGOIWMAJEK-DHZHZOJOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves multi-step reactions, starting with the formation of pyridazinone derivatives followed by functionalization with various substituents to enhance biological activity. For instance, a series of new pyridazin-3(2H)-one derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, highlighting the methodological approach towards generating compounds with potential anticancer properties (Murty et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within this class has been determined through various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. For example, a study detailed the crystal structure of a closely related compound, revealing planar and nearly planar arrangements of the core rings and highlighting interactions that may influence biological activity (Aydın et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound category often include modifications at the piperazine and pyridazinone moieties, aiming to explore the structure-activity relationship and enhance biological efficacy. These modifications can lead to significant changes in pharmacological properties, as seen in compounds synthesized for potential anti-diabetic and anticancer applications, demonstrating varied efficacy based on their structural alterations (Bindu et al., 2019).

科学研究应用

化学抑制和酶靶向

这种(E)-1-(4-(6-(1H-吡咯-1-基)吡啶并[3,4-d]嘧啶-3-基)哌嗪-1-基)-3-苯基丙-2-烯-1-酮,作为更广泛的哌嗪衍生物类别的一部分,已被研究用于各种科学研究应用,特别是在抑制特定酶或作用于特定生化途径的背景下。尽管没有直接针对这种化合物的研究被确定,但对相关化合物的研究洞见为其潜在应用提供了一种替代。

  1. 细胞色素P450抑制:哌嗪衍生物已被探索作为人类肝微粒体中细胞色素P450同工酶的抑制剂,这对于预测基于代谢的药物相互作用至关重要(Khojasteh et al., 2011)。这表明在开发具有最小不良相互作用的治疗剂方面具有潜在的研究应用。

  2. 多巴胺受体相互作用:对哌嗪衍生物的研究,特别是关注它们与多巴胺受体的相互作用,表明它们在神经精神障碍治疗中的潜在用途,如精神分裂症和抑郁症(Sikazwe et al., 2009)。这突显了该化合物在开发针对中枢神经系统的药物方面的相关性。

  3. 抗分枝杆菌活性:基于哌嗪的化合物已显示出对结核分枝杆菌具有显著活性,包括多药耐药和广泛耐药菌株(Girase et al., 2020)。这将(E)-1-(4-(6-(1H-吡咯-1-基)吡啶并[3,4-d]嘧啶-3-基)哌嗪-1-基)-3-苯基丙-2-烯-1-酮定位为抗结核药物开发研究的候选药物。

  4. 趋化因子受体CCR3拮抗作用:针对趋化因子CCR3受体的小分子拮抗剂的研究,包括哌嗪衍生物,表明该化合物在治疗过敏性疾病如哮喘和过敏性鼻炎(Willems & IJzerman, 2009)方面具有潜在应用。这反映了它在免疫学和炎症研究中的实用性。

属性

IUPAC Name

(E)-3-phenyl-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c27-21(11-8-18-6-2-1-3-7-18)26-16-14-25(15-17-26)20-10-9-19(22-23-20)24-12-4-5-13-24/h1-13H,14-17H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKDQGOIWMAJEK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。